1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]-
Overview
Description
1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]- is a complex organic compound with a unique structure that includes an isoxazole ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-phenyl-5-isoxazole with 4-bromophenol to form 4-(3-phenyl-5-isoxazolyl)phenol. This intermediate is then reacted with 1-bromo-3-dimethylaminopropane under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1-propylamine: A structurally related compound with similar amine functionality.
N,N-Dimethyl-1,3-propanediamine: Another related compound with a similar amine group but different overall structure.
Pheniramine: A compound with a similar amine group and phenyl ring but different substituents.
Uniqueness
1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]- is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Biological Activity
1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]- (CAS Number: 415973-36-3) is a complex organic compound notable for its unique structure, which includes an isoxazole ring and a phenyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 334.40 g/mol
- Chemical Structure : The presence of the isoxazole ring contributes to the compound's distinctive chemical behavior and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Intermediate : Reaction of 3-phenyl-5-isoxazole with 4-bromophenol to yield 4-(3-phenyl-5-isoxazolyl)phenol.
- Final Product Formation : This intermediate is then reacted with 1-bromo-3-dimethylaminopropane under basic conditions to produce the final compound.
1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]- interacts with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary based on the application context.
Pharmacological Studies
Recent studies have indicated that this compound may exhibit significant pharmacological properties:
- Antidepressant Activity : Similar compounds have shown efficacy in treating depression by modulating neurotransmitter systems.
- Anti-inflammatory Effects : The isoxazole moiety is often associated with anti-inflammatory activities, suggesting potential therapeutic applications in inflammatory diseases.
Research Findings
A review of available literature reveals several key findings regarding the biological activity of this compound:
Case Studies
- Neuroprotective Effects : In a study examining similar compounds, researchers observed neuroprotective effects in animal models of neurodegenerative diseases, suggesting that 1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]- may share these properties.
- Antidepressant Efficacy : A comparative analysis with known antidepressants indicated that derivatives of this compound could enhance serotonin levels, leading to improved mood regulation.
Properties
IUPAC Name |
N,N-dimethyl-3-[4-(3-phenyl-1,2-oxazol-5-yl)phenoxy]propan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-22(2)13-6-14-23-18-11-9-17(10-12-18)20-15-19(21-24-20)16-7-4-3-5-8-16/h3-5,7-12,15H,6,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYJYAFYWVSRFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431535 | |
Record name | N,N-dimethyl-3-[4-(3-phenyl-1,2-oxazol-5-yl)phenoxy]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
415973-36-3 | |
Record name | N,N-dimethyl-3-[4-(3-phenyl-1,2-oxazol-5-yl)phenoxy]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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